molecular formula C21H21N3O5S B2524486 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide CAS No. 954707-28-9

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide

Cat. No.: B2524486
CAS No.: 954707-28-9
M. Wt: 427.48
InChI Key: IDTSFJPNOYEVHU-UHFFFAOYSA-N
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Description

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide features a phthalimide (isoindole-1,3-dione) core connected via an acetamide linker to a 2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group. Key structural attributes include:

  • Phthalimide moiety: Provides hydrogen-bond acceptor sites via its two carbonyl groups .
  • Ethanesulfonyl group: Enhances solubility and may influence metabolic stability due to sulfonamide’s electron-withdrawing properties .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-2-30(28,29)23-10-9-14-7-8-16(11-15(14)12-23)22-19(25)13-24-20(26)17-5-3-4-6-18(17)21(24)27/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTSFJPNOYEVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoindoline and tetrahydroisoquinoline cores, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups could be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents, allowing for the creation of analogs with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of analogs with different functional groups.

Scientific Research Applications

Structural Characteristics

This compound comprises an isoindole moiety fused with a tetrahydroisoquinoline structure, linked through an acetamide group. The presence of a sulfonyl group enhances its solubility and biological activity. The structural complexity allows for diverse interactions with biological targets, making it a candidate for further research in drug development.

Potential Biological Activities

Research indicates that compounds containing isoindole and tetrahydroisoquinoline structures often exhibit significant biological activities. Specifically, this compound has shown promise in:

  • Promoting Cardiomyocyte Maturation : Initial studies suggest that it may aid in the maturation of heart cells, indicating potential applications in regenerative medicine and heart disease treatment.
  • Anti-inflammatory Properties : Its structural attributes suggest interactions with pathways involved in inflammation, which could be beneficial for developing anti-inflammatory therapies.

Mechanistic Insights

The chemical reactivity of this compound can be attributed to its functional groups. The acetamide group can undergo hydrolysis under various conditions, leading to the formation of the corresponding acid and amine. The dioxo group may participate in nucleophilic addition reactions, while the sulfonyl group is likely to engage in electrophilic substitution reactions. These reactivities open avenues for synthetic modifications and targeted drug design.

Synthesis Pathways

The synthesis of this compound can be approached through multi-step synthetic pathways involving:

  • Formation of the Isoindole Moiety : Utilizing starting materials that contain the necessary functional groups.
  • Tetrahydroisoquinoline Integration : Employing coupling reactions to link the isoindole and tetrahydroisoquinoline components.
  • Acetamide Formation : Finalizing the structure by introducing the acetamide group through acylation reactions.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

Case Studies and Experimental Findings

Preliminary studies have highlighted several aspects of this compound's biological activity:

Study Focus Findings
Cardiomyocyte MaturationPromotes maturation processes in heart cells.
Anti-inflammatory ActivityExhibits potential interactions with inflammatory pathways.
Drug Design PotentialSimilarities with known bioactive compounds suggest applicability in neurodegenerative disease treatments.

Future Research Directions

Given its promising properties, future research on 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide could focus on:

  • In-depth Pharmacological Studies : Investigating its efficacy and safety profiles through preclinical and clinical trials.
  • Molecular Docking Studies : To elucidate binding affinities with specific receptors or enzymes involved in cardiac function and inflammation pathways.
  • Synthetic Optimization : Enhancing synthetic routes for better yield and scalability for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and theoretical physicochemical implications:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Phthalimide + acetamide + ethanesulfonyl-tetrahydroisoquinoline Ethylsulfonyl, tetrahydroisoquinoline ~435 (estimated) High polarity (sulfonamide), moderate lipophilicity (tetrahydroisoquinoline)
Phthalimide + acetamide + dipropylsulfamoyl-phenyl Dipropylsulfamoyl-phenyl ~485 Increased bulk (dipropyl groups) may reduce membrane permeability
Phthalimide + acetamide N-ethyl group 232.24 Lower molecular weight; ethyl group increases lipophilicity vs. unsubstituted acetamides
Phthalimide + acetamide N-(2-methyl-1,3-dioxo-isoindol-5-yl) ~246 (estimated) Methyl substitution may alter conformational stability
3,4-Dimethoxyphenyl + acetamide + ethanesulfonyl-tetrahydroisoquinoline 3,4-Dimethoxyphenyl 418.5 Methoxy groups enhance solubility but may reduce metabolic stability

Functional Implications

Phthalimide vs. Aromatic Substitutions
  • This difference could affect binding to targets like enzymes or receptors .
  • ’s dimethoxyphenyl group may improve π-π stacking interactions but introduce susceptibility to demethylation metabolism .
Sulfonamide Modifications
  • The ethanesulfonyl group in the target compound and provides stronger electron-withdrawing effects compared to ’s dipropylsulfamoyl group. This could influence both solubility and electronic interactions in biological systems .
Acetamide Linker Variations
  • ’s methyl-substituted isoindole may restrict rotational freedom, altering binding kinetics .

Computational Predictions

  • XGBoost models () suggest that superconducting critical temperature predictions (RMSE: 9.091 K, R²: 0.928) could be adapted to compare solubility or stability profiles of these compounds .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes both isoindole and tetrahydroisoquinoline moieties. The presence of the dioxo group contributes to its reactivity and potential interactions with biological targets.

Molecular Formula

  • C : 20
  • H : 24
  • N : 2
  • O : 4
  • S : 1

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar in structure to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide may inhibit specific enzymes involved in metabolic pathways. For instance, isoindole derivatives have shown inhibitory effects on various kinases and phosphatases.
  • Antioxidant Properties : Some studies suggest that isoindole derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell proliferation and apoptosis. For example, compounds with similar structures have been shown to influence the NF-kB pathway, which is crucial in inflammatory responses and cancer progression.

Therapeutic Potential

Given its structural characteristics, this compound may have applications in several therapeutic areas:

  • Cancer Treatment : Isoindole derivatives are being investigated for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Neurological Disorders : The tetrahydroisoquinoline portion suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of compounds related to the target structure:

  • Study on Anticancer Activity :
    • A study published in ACS Omega examined a series of isoindole derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
  • Neuroprotective Effects :
    • Research highlighted in Journal of Medicinal Chemistry demonstrated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative damage induced by glutamate toxicity .
  • Enzyme Inhibition Studies :
    • A comparative study on enzyme inhibition showed that compounds similar to the target structure effectively inhibited key enzymes involved in metabolic disorders .

Data Summary Table

Activity TypeStudy ReferenceObserved Effect
Anticancer ActivityACS Omega IC50 values < 10 µM
NeuroprotectionJournal of Medicinal Chemistry Protection against glutamate toxicity
Enzyme InhibitionStudy Reference Significant inhibition of metabolic enzymes

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